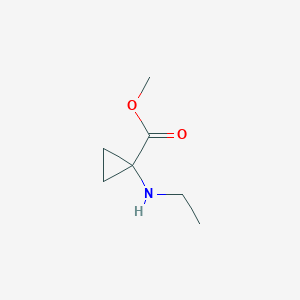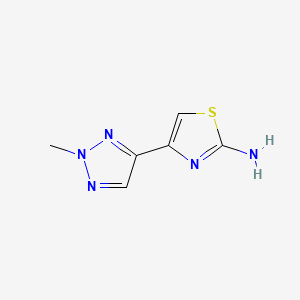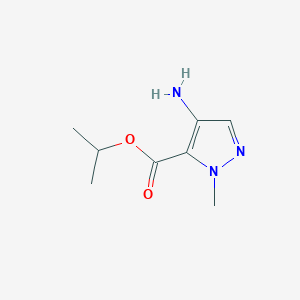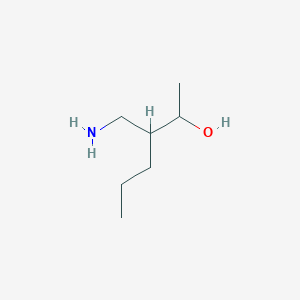
4-Methylhex-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylhex-2-ynoic acid is an organic compound with the molecular formula C7H10O2 It is a derivative of hexynoic acid, characterized by the presence of a methyl group at the fourth carbon and a triple bond between the second and third carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhex-2-ynoic acid typically involves the alkylation of a suitable alkyne precursor. One common method is the reaction of 4-methyl-2-pentyne with carbon dioxide in the presence of a strong base, such as sodium hydroxide, under high pressure and temperature conditions. This reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic processes that utilize transition metal catalysts to facilitate the alkylation and carboxylation reactions. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylhex-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the triple bond.
Substitution: Acid chlorides and alcohols are often used to form esters, while amines can be used to form amides.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Esters, amides, and other derivatives.
Applications De Recherche Scientifique
4-Methylhex-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with alkyne functionalities.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Methylhex-2-ynoic acid involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may inhibit enzymes or disrupt cellular processes by interacting with proteins or nucleic acids. The presence of the triple bond and carboxyl group allows it to participate in a range of chemical reactions, making it a versatile compound in both synthetic and biological contexts.
Comparaison Avec Des Composés Similaires
4-Methylhex-2-ynoic acid can be compared to other alkynoic acids, such as 2-Hexynoic acid and 3-Methylpent-2-ynoic acid. These compounds share similar structural features but differ in the position of the triple bond and the presence of substituents. The unique positioning of the methyl group in this compound gives it distinct reactivity and properties, making it valuable for specific applications where other alkynoic acids may not be suitable.
List of Similar Compounds
- 2-Hexynoic acid
- 3-Methylpent-2-ynoic acid
- 5-Methylhex-2-ynoic acid
Propriétés
Formule moléculaire |
C7H10O2 |
|---|---|
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
4-methylhex-2-ynoic acid |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h6H,3H2,1-2H3,(H,8,9) |
Clé InChI |
LNPJWHMAAGDLIG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(Aminomethyl)cyclopropyl]butanamide](/img/structure/B13161151.png)
![2-{4H,6H,7H-pyrano[3,4-d][1,3]oxazol-2-yl}acetic acid](/img/structure/B13161154.png)





![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-amine](/img/structure/B13161193.png)

![3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol](/img/structure/B13161202.png)

![3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13161215.png)

![3-Propyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13161232.png)
